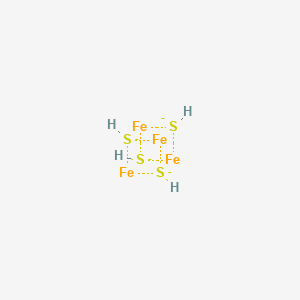
IronSULFUR CLUSTER
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetra-mu3-sulfido-tetrairon(0) is a tetra-mu3-sulfido-tetrairon.
科学的研究の応用
Biological Functions
Electron Transfer and Enzyme Catalysis
Iron-sulfur clusters are primarily known for their role in electron transfer reactions. They facilitate the movement of electrons within various enzymatic pathways, which is vital for cellular respiration and photosynthesis. For example, iron-sulfur clusters are integral to the functioning of mitochondrial respiratory complexes and various enzymes involved in metabolic pathways .
Biological Regulation
Beyond their catalytic functions, iron-sulfur clusters also participate in regulatory mechanisms within cells. They can influence gene expression and cellular signaling pathways by acting as sensors for oxidative stress and other metabolic changes . This regulatory role is particularly significant in the context of cancer, where iron-sulfur cluster metabolism can affect tumor growth and cell death mechanisms .
Cancer Therapy
Recent studies have highlighted the potential of targeting iron-sulfur clusters in cancer treatment. These clusters are involved in several processes that can influence tumorigenesis, including oxidative stress response and metabolic regulation. For instance, modulating iron-sulfur cluster activity has been proposed as a therapeutic strategy to enhance the efficacy of existing cancer treatments by selectively disrupting cancer cell metabolism while sparing normal cells .
Case Study: Iron-Sulfur Clusters in Cancer Cells
A study demonstrated that manipulating iron-sulfur cluster metabolism could lead to increased ferroptosis (a form of regulated cell death) in cancer cells. This approach showed promise in reducing tumor growth by exploiting the differences in iron metabolism between malignant and non-malignant cells .
Biotechnological Applications
Iron-sulfur clusters are utilized in various biotechnological applications due to their catalytic properties. They are key components in synthetic biology, where they can be engineered into proteins to create novel enzymatic functions.
Synthetic Biology
Research into synthetic iron-sulfur clusters has opened avenues for developing new biocatalysts capable of performing complex chemical transformations under mild conditions. These engineered proteins can be used in industrial processes, such as biofuel production or the synthesis of pharmaceuticals .
Environmental Applications
Iron-sulfur clusters also play a role in environmental science, particularly in bioremediation efforts. Certain bacteria utilize these clusters to degrade pollutants through redox reactions, highlighting their potential for cleaning up contaminated environments.
Case Study: Bioremediation Using Iron-Sulfur Clusters
Research has shown that specific microbial communities can metabolize heavy metals and organic pollutants through iron-sulfur cluster-mediated processes. This application not only helps in pollutant degradation but also contributes to nutrient cycling within ecosystems .
Data Tables
特性
CAS番号 |
123921-02-8 |
|---|---|
分子式 |
Fe4H4S4-4 |
分子量 |
355.7 g/mol |
IUPAC名 |
iron;sulfanide |
InChI |
InChI=1S/4Fe.4H2S/h;;;;4*1H2/p-4 |
InChIキー |
PTTXNOSMDBWCQD-UHFFFAOYSA-J |
SMILES |
[SH-].[SH-].[SH-].[SH-].[Fe].[Fe].[Fe].[Fe] |
正規SMILES |
[SH-].[SH-].[SH-].[SH-].[Fe].[Fe].[Fe].[Fe] |
同義語 |
altro-2-Octulose, 1,4,8-trideoxy-6,7-O-(1-methylethylidene)-5-O-(phenylmethyl)-, dimethyl acetal |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















